molecular formula C11H17NO3 B3091073 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol CAS No. 1216035-89-0

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol

Cat. No.: B3091073
CAS No.: 1216035-89-0
M. Wt: 211.26
InChI Key: DRNSTIAKNJQSLT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group and a 3-methylbutoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-hydroxymethyl-5-hydroxypyridine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The 3-methylbutoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-5-(3-methylbutoxy)pyridin-4-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl and 3-methylbutoxy groups may play a role in modulating the compound’s activity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-5-(butoxy)pyridin-4-ol
  • 2-(Hydroxymethyl)-5-(isobutoxy)pyridin-4-ol
  • 2-(Hydroxymethyl)-5-(tert-butoxy)pyridin-4-ol

Uniqueness

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(3-methylbutoxy)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8(2)3-4-15-11-6-12-9(7-13)5-10(11)14/h5-6,8,13H,3-4,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSTIAKNJQSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CNC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
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2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
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2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
Reactant of Route 4
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
Reactant of Route 5
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
Reactant of Route 6
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol

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